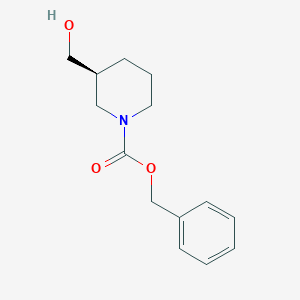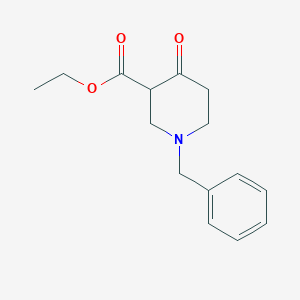
5-Benzyl-5-phenylimidazolidine-2,4-dione
Overview
Description
5-Benzyl-5-phenylimidazolidine-2,4-dione is a chemical compound . It is a part of a series of thiazolidinediones (TZDs) that were synthesized and screened for their effect on the mitochondrial respiration as well as on several mitochondrial respiratory system components .
Synthesis Analysis
The synthesis of 5-Benzyl-5-phenylimidazolidine-2,4-dione involves the design and creation of new 5-benzylidenethiazolidine-2,4-diones bearing a benzenesulfonamide moiety . These compounds were evaluated for several biological activities, including cytotoxicity, histone deacetylation, and protein phosphatase 1B (PTP1B) inhibitory effects .Molecular Structure Analysis
The molecular formula of 5-Benzyl-5-phenylimidazolidine-2,4-dione is C16H14N2O2, with a molecular weight of 266.294 . The structure of this compound is related to the thiazolidine-2,4-dione scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Benzyl-5-phenylimidazolidine-2,4-dione are not explicitly mentioned in the available sources .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The asymmetric unit of the compound consists of two independent molecules which differ in the orientations of the benzyl groups . The two independent molecules are associated through complementary C—H interactions and are elaborated into corrugated sheets by paired N—H O and C—H O hydrogen bonds .
Synthesis of New Derivatives
5-Benzyl-5-phenylimidazolidine-2,4-dione can be used in the synthesis of new imidazolidin-2,4-dione and 2-thioxo-4-one imidazolidinic derivatives . This is achieved by the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .
Pharmacological Properties
Hydantoins and their derivatives, including 5-Benzyl-5-phenylimidazolidine-2,4-dione, have been studied intensively for their important pharmacological properties . They have been found to have antifungal , antibacterial, anti-inflammatory properties, and are also used against diabetes .
Treatment of Hypoglycemia
The compound has been used in the treatment of hypoglycemia . It is believed that the modification or molecular variation using bioisosterism can lead to the development of more efficient and less toxic products .
Plant Growth Inhibitors
5-Benzyl-5-phenylimidazolidine-2,4-dione has been used as a plant growth inhibitor . This is due to the significant biological activities presented by substances that contain these heterocyclic moieties .
Mitochondrial Pyruvate Carrier Inhibitors
The compound has potential as a mitochondrial pyruvate carrier inhibitor . A series of thiazolidinediones (TZD) were synthesized and screened for their effects on Drosophila melanogaster mitochondrial respiration and several components of the mitochondrial respiratory system .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-benzyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLQPKUEVLGNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283091 | |
| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-5-phenylimidazolidine-2,4-dione | |
CAS RN |
4927-43-9 | |
| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-5-phenylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)







